molecular formula C18H19N3O3S B3580145 4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine

4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine

Cat. No.: B3580145
M. Wt: 357.4 g/mol
InChI Key: PPODNHJSOWFYOU-UHFFFAOYSA-N
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Description

The compound 4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a fused imidazo[1,2-a]pyridine core linked to a sulfonylmorpholine group.

Properties

IUPAC Name

4-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-14-6-7-20-13-17(19-18(20)12-14)15-2-4-16(5-3-15)25(22,23)21-8-10-24-11-9-21/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPODNHJSOWFYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenylsulfonylmorpholine moiety is then introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine. The final product is purified through techniques such as column chromatography or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The imidazo[1,2-a]pyridine moiety is known to interact with DNA and proteins, which can result in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Key Structural Features:

  • Imidazo[1,2-a]pyridine core : A bicyclic system with a methyl group at position 7, contributing to lipophilicity and π-π stacking interactions.
  • Sulfonylmorpholine substituent : A sulfonamide bridge connects the aromatic ring to a morpholine group, enhancing solubility and hydrogen-bonding capacity.

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features Potential Applications
Target Compound C₁₉H₂₀N₄O₃S* ~408.45* Imidazo[1,2-a]pyridine, sulfonylmorpholine High polarity, modular pharmacophore Drug discovery, enzyme inhibition
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline C₁₄H₁₃N₃ 223.28 Imidazo[1,2-a]pyridine, aniline Primary amine for derivatization Intermediate in organic synthesis
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile C₁₅H₁₁N₃ 233.27 Imidazo[1,2-a]pyridine, nitrile Electron-withdrawing nitrile group Anticancer agents, agrochemicals
2-[4-(Methylsulfinyl)phenyl]-3-(morpholin-4-ylmethyl)imidazo[1,2-a]pyrimidine C₁₈H₂₀N₄O₂S 356.44 Imidazo[1,2-a]pyrimidine, sulfinyl, morpholine Sulfinyl group for redox activity Kinase inhibitors, antiparasitics

*Calculated based on structural analysis.

Substituent Effects on Bioactivity and Solubility

Sulfonylmorpholine vs. Aniline/Nitrile: The sulfonylmorpholine group in the target compound enhances water solubility compared to the aniline or nitrile analogs. This is critical for improving oral bioavailability in drug candidates.

Core Heterocycle Variations: The imidazo[1,2-a]pyridine core (target compound) is structurally distinct from imidazo[1,2-a]pyrimidine , which contains an additional nitrogen atom.

In contrast, the sulfonylmorpholine group in the target compound offers metabolic stability and resistance to hydrolysis.

Patent-Derived Analogs ()

Several imidazo[1,2-a]pyridine derivatives in the patent literature share structural motifs with the target compound:

  • 1-[(6-Chloropyridin-3-yl)methyl]-7-methyl-8-nitro-imidazo[1,2-a]pyridine : Features a nitro group and chloropyridine substituent, suggesting insecticidal or herbicidal activity.
  • N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide : Demonstrates the importance of carboxamide groups in enhancing target selectivity.

These analogs highlight the versatility of the imidazo[1,2-a]pyridine scaffold in diverse applications, from agrochemicals to kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine
Reactant of Route 2
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4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine

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